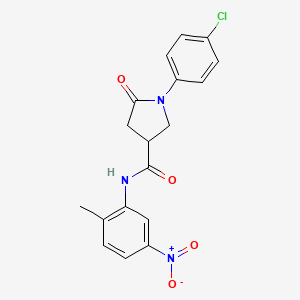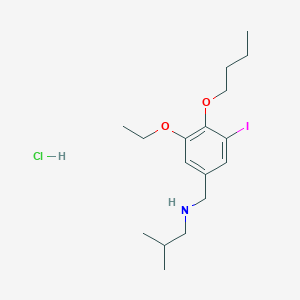![molecular formula C20H16BrFN2O3S B4226912 N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4226912.png)
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-986205, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-phenylaminobenzamides and is used in various scientific research applications.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with chromatin, leading to the inhibition of gene transcription. This inhibition of gene transcription results in the downregulation of genes involved in cell proliferation, inflammation, and survival (Kumar et al., 2017).
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have anti-tumor effects in various types of cancer, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis (Garcia et al., 2020). N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been reported to have good pharmacokinetic properties, including high oral bioavailability, good tissue distribution, and low clearance (Kumar et al., 2017).
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It has good pharmacokinetic properties, which make it suitable for in vivo studies. It has also been shown to have good selectivity for BRD4 over other bromodomain-containing proteins (Kumar et al., 2017). However, N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It is also relatively expensive, which may limit its use in some labs.
Future Directions
There are several future directions for the research on N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential direction is to investigate its use in combination with other anti-cancer drugs to enhance its anti-tumor effects. Another direction is to study its use in other autoimmune diseases, such as lupus and psoriasis. Additionally, further research is needed to investigate the long-term effects of N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and its potential side effects (Garcia et al., 2020).
Conclusion:
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a small molecule inhibitor that has shown potential therapeutic applications in various scientific research fields. Its inhibition of BRD4 has been shown to have anti-tumor and anti-inflammatory effects. While it has several advantages for lab experiments, it also has some limitations. Future research on N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide may lead to its use in the treatment of various diseases and conditions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects (Kumar et al., 2017). N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and fibrosis (Garcia et al., 2020).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c1-13-6-9-15(10-7-13)28(26,27)24-18-5-3-2-4-16(18)20(25)23-19-11-8-14(21)12-17(19)22/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJNBHFCGQFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-(2-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4226838.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4226842.png)

![2-{2-bromo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4226861.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226869.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B4226879.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B4226880.png)
![N-isopropyl-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4226883.png)
![N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226888.png)

![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4226898.png)
![N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide](/img/structure/B4226903.png)
![N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4226910.png)